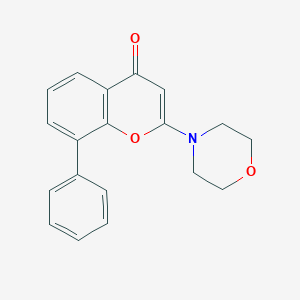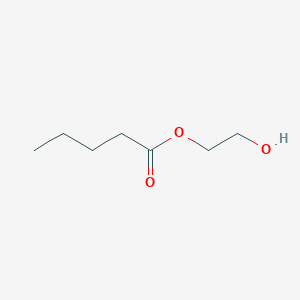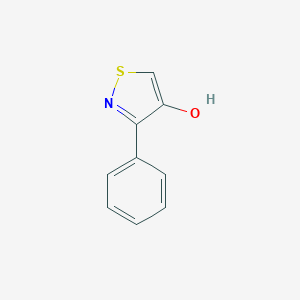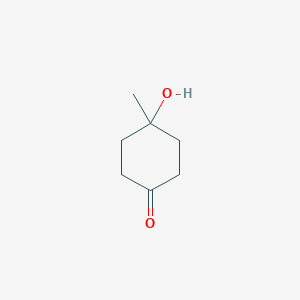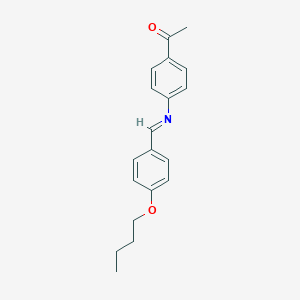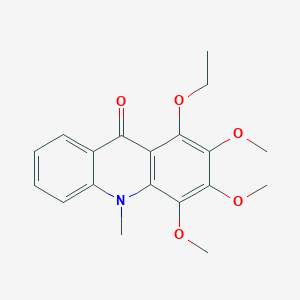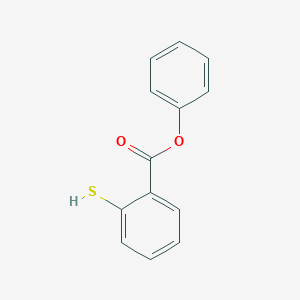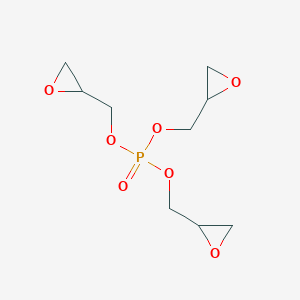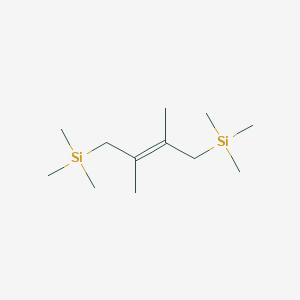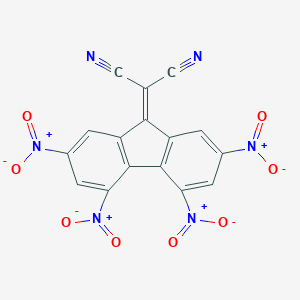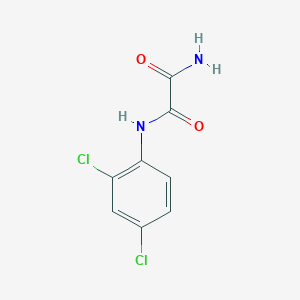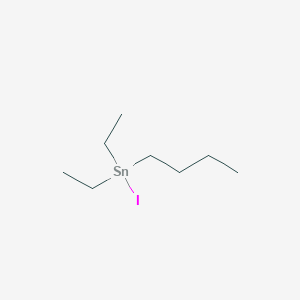
Stannane, butyldiethyliodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, butyldiethyliodo- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of stannane, which is a type of organotin compound that contains a tin atom bonded to a carbon atom. Butyldiethyliodo- refers to the presence of two different alkyl groups, butyl and ethyl, as well as an iodine atom in the molecule. In
Mécanisme D'action
The mechanism of action of stannane, butyldiethyliodo- is not fully understood, but it is believed to involve the transfer of the iodine atom to a nucleophile, such as an organic molecule. This transfer results in the formation of a carbon-iodine bond, which can then be used in various reactions.
Effets Biochimiques Et Physiologiques
Stannane, butyldiethyliodo- has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic. However, as with any chemical compound, caution should be exercised when handling this substance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of stannane, butyldiethyliodo- is its versatility as a reagent in various reactions. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to handle due to its sensitivity to air and moisture.
Orientations Futures
There are many potential future directions for research involving stannane, butyldiethyliodo-. One area of interest is the development of new synthetic methods using this compound. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this substance. Finally, stannane, butyldiethyliodo- could potentially be used in the development of new drugs or other therapeutic agents.
Méthodes De Synthèse
The synthesis of stannane, butyldiethyliodo- involves the reaction of butyltin chloride with diethyl iodide in the presence of a reducing agent, such as sodium borohydride. This reaction results in the formation of the desired compound, which can be purified using various techniques, such as column chromatography.
Applications De Recherche Scientifique
Stannane, butyldiethyliodo- has been used in a variety of scientific research applications, particularly in the field of organic synthesis. This compound can be used as a reagent in various reactions, such as the Stille coupling reaction, which involves the formation of carbon-carbon bonds. Additionally, stannane, butyldiethyliodo- has been used in the synthesis of various natural products, such as alkaloids and terpenes.
Propriétés
Numéro CAS |
17563-48-3 |
|---|---|
Nom du produit |
Stannane, butyldiethyliodo- |
Formule moléculaire |
C8H19ISn |
Poids moléculaire |
360.85 g/mol |
Nom IUPAC |
butyl-diethyl-iodostannane |
InChI |
InChI=1S/C4H9.2C2H5.HI.Sn/c1-3-4-2;2*1-2;;/h1,3-4H2,2H3;2*1H2,2H3;1H;/q;;;;+1/p-1 |
Clé InChI |
OLWNHKCECDKZQZ-UHFFFAOYSA-M |
SMILES |
CCCC[Sn](CC)(CC)I |
SMILES canonique |
CCCC[Sn](CC)(CC)I |
Autres numéros CAS |
17563-48-3 |
Synonymes |
Butyldiethyliodostannane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



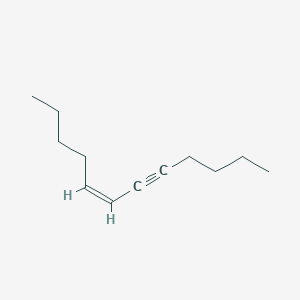
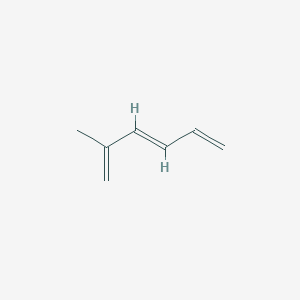
![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
